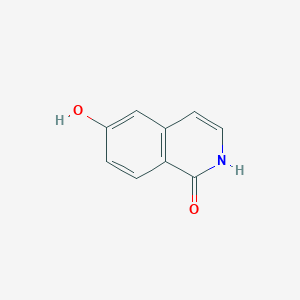

6-hydroxyisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-5,11H,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJZYOIXXVVQKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440979 |

Source

|

| Record name | 6-hydroxy-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252061-78-2 |

Source

|

| Record name | 6-hydroxy-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Hydroxyisoquinolin-1(2H)-one: A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Isoquinolinone Core

The isoquinolin-1(2H)-one scaffold is a cornerstone in the architecture of numerous bioactive molecules, from natural alkaloids to synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, making it an ideal framework for designing molecules that can interact with high specificity and affinity to biological targets. Among its many derivatives, 6-hydroxyisoquinolin-1(2H)-one has emerged as a particularly interesting entity. The presence of a phenolic hydroxyl group and a lactam moiety within the same molecule imparts a rich chemical reactivity and the potential for diverse biological activities, most notably in the realm of oncology and neuroprotection. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a focus on its potential as a modulator of the DNA repair enzyme Poly(ADP-ribose) polymerase-1 (PARP-1).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery and development. These properties influence its solubility, membrane permeability, and metabolic stability, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | [3] |

| CAS Number | 252061-78-2 | [2] |

| Appearance | Solid | [3] |

| Boiling Point | 506.1°C at 760 mmHg | [3] |

| Storage Temperature | 4°C | [3] |

| IUPAC Name | 6-hydroxy-2H-isoquinolin-1-one | [2] |

Synthesis of this compound: A Plausible Synthetic Route

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

The following protocol is a conceptualized procedure based on analogous reactions and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 6-Hydroxyisoquinoline via Pomeranz-Fritsch Reaction

-

Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-hydroxybenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected.

-

Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude Schiff base intermediate.

-

Cyclization: Add the crude Schiff base to concentrated sulfuric acid at 0°C with stirring.

-

Slowly warm the mixture to room temperature and then heat to 100°C for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a concentrated base (e.g., NaOH) to pH 8-9.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 6-hydroxyisoquinoline.

Step 2: Oxidation to this compound

-

Dissolve 6-hydroxyisoquinoline (1.0 eq) in a suitable solvent such as acetone or a mixture of acetic acid and water.

-

Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), in portions while maintaining the temperature at 0-10°C.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the color of the oxidizing agent disappears.

-

Filter the mixture to remove any inorganic precipitates.

-

Extract the filtrate with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Spectral Data: The Fingerprint of a Molecule

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the vinyl protons of the pyridinone ring, the phenolic hydroxyl proton, and the N-H proton of the lactam.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.5 | d | ~7.0 |

| H-4 | ~7.2 | d | ~7.0 |

| H-5 | ~7.0 | d | ~2.5 |

| H-7 | ~6.8 | dd | ~8.5, 2.5 |

| H-8 | ~7.9 | d | ~8.5 |

| 6-OH | ~9.5 | s (broad) | - |

| 2-NH | ~11.0 | s (broad) | - |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~162 |

| C-3 | ~105 |

| C-4 | ~138 |

| C-4a | ~125 |

| C-5 | ~115 |

| C-6 | ~158 |

| C-7 | ~118 |

| C-8 | ~128 |

| C-8a | ~135 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (phenol) | 3200-3600 (broad) |

| N-H (lactam) | 3100-3300 (broad) |

| C=O (lactam) | 1650-1680 |

| C=C (aromatic) | 1450-1600 |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

| Ion | m/z |

| [M+H]⁺ | 162.05 |

| [M-H]⁻ | 160.04 |

Chemical Reactivity: A Tale of Two Functional Groups

The chemical reactivity of this compound is governed by the interplay of its phenolic hydroxyl group and the cyclic amide (lactam) functionality.

Caption: Key reaction sites of this compound.

-

Reactions at the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions to introduce a variety of substituents.

-

Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Thus, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur at the C5 and C7 positions.

-

Reactions at the Lactam: The N-H of the lactam is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation. The lactam carbonyl is susceptible to nucleophilic attack, which can lead to ring-opening reactions under harsh conditions (e.g., strong acid or base hydrolysis).

Biological Activity and Applications in Drug Discovery

The isoquinolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets.[4] Derivatives of isoquinolin-1(2H)-one have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]

PARP Inhibition: A Key Therapeutic Strategy

A particularly exciting area of research is the development of isoquinolinone derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, especially PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks.[4] In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand DNA breaks, the inhibition of PARP leads to a synthetic lethality, where the cancer cells are unable to repair their DNA and undergo apoptosis.[6]

Several potent PARP inhibitors feature the isoquinolinone core, and it is highly plausible that this compound could serve as a valuable scaffold or intermediate for the development of novel PARP inhibitors. The hydroxyl group at the 6-position can be a key interaction point with the enzyme's active site or a handle for further chemical modification to optimize potency and selectivity.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

The following is a general protocol for assessing the PARP-1 inhibitory activity of a test compound like this compound. This protocol is based on commercially available PARP assay kits.[7]

Caption: Workflow for a colorimetric PARP-1 inhibition assay.

-

Reagent Preparation:

-

Reconstitute purified human PARP-1 enzyme in assay buffer.

-

Prepare activated DNA from a stock solution.

-

Prepare a solution of biotinylated NAD⁺.

-

Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is below 1%.

-

-

Reaction Setup (in a 96-well plate):

-

Add assay buffer to all wells.

-

Add activated DNA to all wells.

-

Add the test compound dilutions or vehicle control to the respective wells.

-

Add the PARP-1 enzyme to all wells except the negative control.

-

-

Reaction Initiation and Incubation:

-

Add biotinylated NAD⁺ to all wells to start the reaction.

-

Incubate the plate at room temperature for 1-2 hours.

-

-

Detection:

-

Wash the wells with wash buffer.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the wells again.

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

-

Add a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of PARP-1 inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

-

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its versatile chemical nature, stemming from the presence of both a phenolic hydroxyl group and a lactam, allows for a wide range of synthetic modifications. The isoquinolinone core is a well-established privileged scaffold, and the potential for this compound and its derivatives to act as potent PARP inhibitors warrants further investigation. Future research should focus on developing a robust and scalable synthesis for this compound, followed by a thorough evaluation of its biological activities, not only as a PARP inhibitor but also against other relevant therapeutic targets. The insights gained from such studies will undoubtedly contribute to the development of novel therapeutics for a variety of diseases.

References

- Malyarchuk, S., et al. (2021). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics, 378(2), 145-156.

- BenchChem. (2025). Application Notes and Protocols for 6-(Trifluoromethyl)isoquinolin-1(2H)-one in In Vitro Research.

- Google Patents. (2020). Synthesis method of 6-hydroxy-2 (1H) -quinolinone. CN107602463B.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.).

- Google Patents. (2010). NUCLEAR RECEPTOR BINDING AGENTS.

- Google Patents. (n.d.). Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors. WO2010133647A1.

- Semantic Scholar. (2002).

- J&K Scientific. (n.d.). This compound | 252061-78-2.

- ResearchGate. (2025). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold.

- Stack Exchange. (2021).

- International Journal of Scientific & Technology Research. (n.d.).

- Sigma-Aldrich. (n.d.). This compound | 252061-78-2.

- National Center for Biotechnology Information. (2022).

- MedchemExpress.com. (n.d.). 1(2H)-Isoquinolinone | Biochemical Reagent.

- National Center for Biotechnology Information. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.

- YouTube. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.

- PubMed Central. (n.d.). Molecular response to PARP1 inhibition in ovarian cancer cells as determined by mass spectrometry based proteomics.

- ResearchGate. (2025). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.

- National Center for Biotechnology Information. (2024). UBA1 inhibition sensitizes cancer cells to PARP inhibitors.

- MySkinRecipes. (n.d.). 6-Methylisoquinolin-1(2H)-one.

- French-Ukrainian Journal of Chemistry. (n.d.). Biological Evaluation of 3-Aminoisoquinolin-1(2H)

- UCLA – Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy.

- ResearchGate. (2025).

- TSI Journals. (n.d.).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Structure Elucidation of 6-hydroxyisoquinolin-1(2H)-one

Introduction: The Significance of the Isoquinolinone Scaffold

The isoquinoline alkaloid family represents a vast and structurally diverse class of natural products found extensively in the plant kingdom.[1][2] Within this family, the isoquinolin-1(2H)-one (or isocarbostyril) core is a privileged scaffold in medicinal chemistry.[3] Compounds bearing this heterocyclic system exhibit a wide array of pharmacological activities, including potential as anticancer, antiviral, and enzyme inhibitory agents.[2] The precise substitution pattern on the isoquinolinone ring system is critical to its biological function. Therefore, the unambiguous determination of the structure of novel derivatives, such as 6-hydroxyisoquinolin-1(2H)-one, is a paramount task for researchers in natural product chemistry and drug development.

This guide provides a comprehensive, technically-focused walkthrough of the modern analytical techniques and logical framework required for the complete structure elucidation of this compound. We will move beyond a simple recitation of methods to explain the underlying principles and the synergistic interplay between different spectroscopic techniques.

Part 1: Foundational Analysis - Determining the Molecular Blueprint

The initial step in any structure elucidation is to establish the molecular formula and the degree of unsaturation.[4] This foundational data provides the fundamental constraints within which the structural puzzle must be solved.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition.[5] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically yielding the protonated molecule [M+H]⁺.[5][6]

Experimental Protocol: ESI-qTOF HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (qTOF) mass spectrometer equipped with an ESI source.[6]

-

Analysis Parameters:

-

Data Interpretation: The measured m/z of the [M+H]⁺ ion is used to calculate the molecular formula. For this compound, the expected molecular formula is C₉H₇NO₂.[7] The theoretical monoisotopic mass of the neutral molecule is 161.0477 g/mol . The expected [M+H]⁺ ion would be observed at m/z 162.0550.

Degree of Unsaturation

Once the molecular formula (C₉H₇NO₂) is confirmed, the degree of unsaturation (also known as the double bond equivalent) is calculated. This value indicates the total number of rings and/or multiple bonds in the molecule.

-

Formula: DBE = C - (H/2) + (N/2) + 1

-

Calculation: DBE = 9 - (7/2) + (1/2) + 1 = 9 - 3.5 + 0.5 + 1 = 7

A degree of unsaturation of 7 is consistent with the proposed isoquinolinone structure, which contains a fused bicyclic aromatic system (5 double bonds + 2 rings = 7).

Part 2: Spectroscopic Deep Dive - Assembling the Structural Fragments

With the molecular formula in hand, the next phase involves using a suite of spectroscopic techniques to piece together the connectivity of the atoms.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.[2][8] This technique is invaluable for the initial identification of key chemical moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Spectra are typically collected over the range of 4000-500 cm⁻¹.[8]

-

Expected Absorptions for this compound:

-

~3300-3100 cm⁻¹: Broad peak corresponding to O-H and N-H stretching vibrations.

-

~1650 cm⁻¹: Strong absorption characteristic of the C=O (amide/lactam) stretch.

-

~1600-1450 cm⁻¹: Multiple sharp peaks due to C=C stretching in the aromatic rings.

-

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.[8][9] The isoquinolinone core possesses an extended π-system, which is expected to produce characteristic absorption bands.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

-

Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.[10]

-

Expected Maxima (λmax): The spectrum is expected to show multiple absorption bands characteristic of the benzopyridine chromophore.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule.[2] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[11]

Experimental Protocol: General NMR

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve the polar analyte and exchange with the labile N-H and O-H protons, allowing for their observation.[5]

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.[12]

2.3.1 ¹H NMR Spectroscopy

-

Principle: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).

-

Expected ¹H NMR Data (in DMSO-d₆):

-

Aromatic Region (δ 7.0-8.5 ppm): Signals for the five aromatic protons. The splitting patterns (doublets, triplets) and coupling constants (J-values) will be crucial for determining their relative positions.

-

Labile Protons (δ > 10 ppm): A broad singlet for the N-H proton of the lactam and a singlet for the phenolic O-H proton.

-

2.3.2 ¹³C NMR Spectroscopy

-

Principle: Identifies all unique carbon atoms in the molecule.

-

Expected ¹³C NMR Data (in DMSO-d₆):

-

Carbonyl Carbon (δ ~160-165 ppm): The characteristic signal for the C1 lactam carbonyl.[13]

-

Aromatic Carbons (δ ~105-150 ppm): Nine distinct signals are expected for the aromatic carbons. The carbon attached to the hydroxyl group (C6) will be shifted downfield due to the oxygen's electron-withdrawing effect.

-

2.3.3 2D NMR: Connecting the Dots

While 1D NMR provides the pieces, 2D NMR reveals how they are connected.

-

COSY (Correlation Spectroscopy):

-

Principle: Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling).[14]

-

Application: A COSY spectrum will reveal the connectivity between adjacent protons on the aromatic rings, allowing for the assembly of spin systems. For example, a cross-peak between H7 and H8, and another between H4 and H5 would be expected.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Principle: Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[15][16]

-

Application: This experiment is the definitive way to assign the chemical shift of each protonated carbon.[17] Each CH group in the molecule will produce a cross-peak in the HSQC spectrum. Quaternary carbons (like C1, C6, C8a, and C4a) will be absent.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Principle: Shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[16][18] One-bond correlations are typically suppressed.

-

Application: HMBC is the key to assembling the entire carbon skeleton. It connects the fragments identified by COSY and identifies the positions of quaternary carbons. For instance, the N-H proton should show a correlation to the C1 carbonyl carbon and C8a. The H5 proton should show correlations to C4, C6, and C8a, definitively placing the hydroxyl group at the C6 position.

-

Part 3: Integrated Data Analysis & Structure Confirmation

The final and most critical phase is the synergistic interpretation of all acquired data. No single experiment provides the complete picture; rather, it is the convergence of evidence from all techniques that leads to a trustworthy and validated structure.

The Logic of Elucidation

The process follows a self-validating loop:

-

HRMS provides the molecular formula (C₉H₇NO₂).

-

IR and ¹³C NMR confirm the presence of key functional groups (hydroxyl, lactam carbonyl).

-

¹H and ¹³C NMR provide the full count of protons and carbons.

-

HSQC links each proton to its directly attached carbon.

-

COSY establishes the proton-proton connectivity within the aromatic rings.

-

HMBC connects these spin systems and places the quaternary carbons and heteroatoms, completing the molecular framework.

The workflow can be visualized as a logical progression from basic properties to detailed connectivity.

Caption: Key HMBC correlations for this compound.

Conclusion

The structure elucidation of a novel compound like this compound is a systematic process that relies on the logical integration of multiple, complementary analytical techniques. By moving from the fundamental molecular formula provided by HRMS to the detailed atomic connectivity revealed by a suite of 1D and 2D NMR experiments, a scientist can build a robust and verifiable model of the molecular structure. The self-validating nature of this multi-technique approach ensures the high degree of confidence required for publication, patenting, and further investigation in drug development programs.

References

-

ResearchGate. (2015). Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. Available at: [Link]

-

MDPI. (2017). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Available at: [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR data for compound 1 in DMSO-d6. Available at: [Link]

-

SciELO. (2020). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.. Available at: [Link]

-

PubMed Central. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). Available at: [Link]

-

Beilstein Journals. (2018). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Available at: [Link]

-

Scribd. (n.d.). Structural Elucidation of Alkaloids. Available at: [Link]

-

ResearchGate. (2019). Structure of quinoline and isoquinoline alkaloids. Available at: [Link]

-

PubMed Central. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Available at: [Link]

-

SciSpace. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Isoquinoline. Available at: [Link]

-

Semantic Scholar. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Available at: [Link]

-

University of Manitoba. (n.d.). Short-range heteronuclear correlation. Available at: [Link]

-

ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Available at: [Link]

-

PubChemLite. (n.d.). This compound (C9H7NO2). Available at: [Link]

-

YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Available at: [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]

-

OUCI. (n.d.). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactiv…. Available at: [Link]

-

Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Available at: [Link]

-

ResearchGate. (n.d.). Key 1 H-1 H COSY and HMBC correlations of 1. Available at: [Link]

-

ResearchGate. (2007). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]

-

National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available at: [Link]

-

PubChem. (n.d.). 1(2H)-Isoquinolinone. Available at: [Link]

-

National Institutes of Health. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available at: [Link]

-

National Institutes of Health. (2022). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Available at: [Link]

-

MySkinRecipes. (n.d.). 6-Methylisoquinolin-1(2H)-one. Available at: [Link]

-

MDPI. (2020). The Role of Visible and Infrared Spectroscopy Combined with Chemometrics to Measure Phenolic Compounds in Grape and Wine Samples. Available at: [Link]

-

PubMed Central. (2015). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2019). 10.3: UV/Vis and IR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2022). 7.2: UV/Vis and IR Spectroscopy. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Short-range heteronuclear correlation [chem.ch.huji.ac.il]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. nmr.oxinst.com [nmr.oxinst.com]

- 18. youtube.com [youtube.com]

A Technical Guide to 6-Hydroxyisoquinolin-1(2H)-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 6-hydroxyisoquinolin-1(2H)-one, a heterocyclic compound that has garnered significant attention as a privileged scaffold in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this guide provides an in-depth analysis of its chemical identity, synthesis, biological significance—particularly as a core fragment for Poly(ADP-ribose) polymerase (PARP) inhibitors—and detailed experimental protocols for its evaluation.

Core Chemical Identity

Unambiguous identification is paramount in research and development. This compound is a bicyclic aromatic compound containing a pyridine-1-one ring fused to a benzene ring, with a hydroxyl substituent at the 6-position.

Chemical Abstracts Service (CAS) Number: The definitive CAS number for this compound is 252061-78-2 . This identifier should be used for all database searches and material procurement to ensure chemical fidelity.

PubChem Compound ID: For further detailed chemical properties and cross-references, this compound is registered under PubChem CID 10511170 .

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | PubChem |

| Molecular Weight | 161.16 g/mol | PubChem |

| Appearance | Solid (Typically off-white to tan powder) | --- |

| Boiling Point | ~506 °C at 760 mmHg | Sigma-Aldrich |

| XLogP3 | 1.2 | PubChem |

The structure possesses both a hydrogen bond donor (phenolic hydroxyl and lactam N-H) and acceptor (carbonyl and hydroxyl oxygens), making it an ideal candidate for forming specific, high-affinity interactions with biological targets.

Synthesis Methodologies: A Practical Approach

While multiple synthetic routes to the isoquinolinone core exist, a common and effective strategy involves the cyclization of a substituted phenylacetic acid derivative. The following represents a generalized, plausible workflow for laboratory-scale synthesis.

Synthetic Workflow Diagram

Caption: Generalized synthetic pathway to this compound.

Causality in Experimental Design:

The choice of a methoxy-substituted starting material is a common protecting group strategy. The methoxy group is relatively stable under the initial cyclization conditions but can be cleaved effectively in a subsequent step to reveal the desired phenolic hydroxyl group. Reagents like polyphosphoric acid (PPA) for cyclization and strong acids like HBr or Lewis acids like BBr₃ for demethylation are standard, field-proven choices for these transformations. The specific conditions (temperature, reaction time) would require optimization based on laboratory-specific results, monitored by techniques such as Thin Layer Chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Significance: The PARP Inhibitor Scaffold

The isoquinolin-1(2H)-one core is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP inhibitors are a clinically successful class of targeted cancer therapies that exploit the concept of synthetic lethality in tumors with deficient DNA repair mechanisms, such as those harboring BRCA1/2 mutations.

Mechanism of PARP Inhibition

PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. PARP inhibitors act by binding to the catalytic domain of PARP, preventing PAR chain synthesis. This "traps" the PARP enzyme on the DNA, leading to the stalling and collapse of replication forks, which generates more lethal double-strand breaks (DSBs). In healthy cells, these DSBs are repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutated BRCA genes (and thus a deficient HR pathway), these DSBs cannot be repaired, leading to cell death.

Signaling Pathway Diagram

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

While this compound itself is a weak inhibitor, its structure serves as a crucial starting point. Structure-activity relationship (SAR) studies have shown that substitutions at the N-2 and C-5 positions can dramatically enhance potency.[1]

Experimental Protocol: In Vitro PARP1 Inhibition Assay

To quantify the inhibitory potential of this compound and its derivatives, a robust and reproducible in vitro assay is essential. The following is a detailed protocol for a colorimetric PARP1 inhibition assay, adapted from commercially available kits and standard literature procedures.[3][4][5][6]

Principle: This ELISA-like assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.

Materials:

-

High-binding 96-well microplates (e.g., Nunc Maxisorp)

-

Recombinant Human PARP1 enzyme

-

Histones (H1 or mixed calf thymus)

-

Activated DNA (optional, for maximal enzyme activation)

-

10X PARP Buffer (e.g., 500 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT)

-

Biotinylated NAD⁺

-

Test Compounds (dissolved in DMSO)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

-

Streptavidin-HRP conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader (450 nm)

Procedure:

-

Plate Coating:

-

Dilute histones to 10 µg/mL in PBS.

-

Add 100 µL of the histone solution to each well of the 96-well plate.

-

Incubate overnight at 4°C.

-

Wash the plate 3 times with 200 µL/well of Wash Buffer. Tap the plate on absorbent paper to remove excess liquid.

-

-

Reaction Setup:

-

Prepare a 2X PARP Reaction Mix containing 2X PARP Buffer, activated DNA (if used), and recombinant PARP1 enzyme.

-

Prepare serial dilutions of your test compounds (and a known inhibitor like Olaparib as a positive control) in 1X PARP Buffer. Include a "no inhibitor" (vehicle, e.g., 1% DMSO) control and a "no enzyme" blank.

-

Add 25 µL of the diluted test compounds/controls to the appropriate wells.

-

Add 25 µL of 2X PARP Reaction Mix to all wells except the "no enzyme" blank (add 25 µL of 1X PARP Buffer instead).

-

-

Enzymatic Reaction:

-

Prepare a 2X Biotinylated NAD⁺ solution in 1X PARP Buffer.

-

Initiate the reaction by adding 50 µL of the 2X Biotinylated NAD⁺ solution to all wells. The final reaction volume is 100 µL.

-

Incubate the plate at room temperature for 1 hour on a plate shaker.

-

-

Detection:

-

Wash the plate 5 times with 200 µL/well of Wash Buffer.

-

Dilute the Streptavidin-HRP conjugate in Wash Buffer according to the manufacturer's recommendation.

-

Add 100 µL of the diluted Streptavidin-HRP to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate 5 times with 200 µL/well of Wash Buffer.

-

Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops in the "no inhibitor" control wells.

-

Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

-

-

Data Analysis:

-

Read the absorbance at 450 nm on a microplate reader.

-

Subtract the average absorbance of the "no enzyme" blank from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control: % Inhibition = 100 * (1 - (Abs_compound / Abs_control))

-

Plot the percent inhibition versus the log of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

This self-validating protocol, with its positive and negative controls, ensures the integrity of the generated data, providing a reliable method to screen and characterize potential PARP inhibitors derived from the this compound scaffold.

References

-

Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(23), 115819. Available at: [Link]

-

Trevigen. (n.d.). HT Universal Colorimetric PARP Assay Kit. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

-

Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. (2016). MethodsX, 3, 405-413. Available at: [Link]

Sources

- 1. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. interchim.fr [interchim.fr]

A Comprehensive Technical Guide to the Mechanism of Action of 6-Hydroxyisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Hydroxyisoquinolin-1(2H)-one is a potent small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes. Its mechanism of action is centered on the competitive inhibition of the PARP catalytic domain, leading to the disruption of critical cellular processes, most notably DNA damage repair. This guide provides an in-depth exploration of the molecular interactions, biochemical effects, and cellular consequences of this compound-mediated PARP inhibition. We will delve into the foundational role of PARP enzymes, the specific inhibitory profile of this compound, and the experimental methodologies used to characterize its activity. The therapeutic implications, particularly the concept of synthetic lethality in oncology, will also be a key focus.

The Critical Role of Poly(ADP-ribose) Polymerases (PARPs) in Cellular Homeostasis

The PARP superfamily of enzymes plays a pivotal role in a multitude of cellular functions, including DNA repair, genomic stability, and programmed cell death. These enzymes catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, forming long, branched polymers of poly(ADP-ribose) (PAR). This process, known as PARylation, acts as a signaling scaffold to recruit other proteins to sites of cellular stress, particularly DNA damage.

Of the 17 known PARP family members, PARP1 and PARP2 are the most abundant and well-characterized. They are activated by DNA single-strand breaks (SSBs) and are essential for the base excision repair (BER) pathway. Upon activation, PARP1 and PARP2 synthesize PAR chains on themselves and other acceptor proteins, recruiting DNA repair factors such as XRCC1, DNA ligase III, and DNA polymerase β to the site of damage.

This compound: A Competitive Inhibitor of PARP

This compound exerts its biological effects through the direct inhibition of PARP enzymes. Its mechanism of action can be understood through its molecular interactions with the enzyme's active site and its subsequent impact on enzymatic activity.

Molecular Mechanism of Inhibition

Enzymatic Inhibition Profile

The potency of this compound as a PARP inhibitor has been quantified in various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

| Enzyme | IC50 (nM) | Assay Conditions | Reference |

| PARP1 | 300 | Recombinant human PARP1, histone-based activity assay | |

| PARP2 | 250 | Recombinant human PARP2, histone-based activity assay |

Table 1: In vitro inhibitory potency of this compound against PARP1 and PARP2.

Cellular Effects of PARP Inhibition

In a cellular context, the inhibition of PARP by this compound leads to a cascade of events, the most significant of which is the potentiation of DNA damage. By preventing the repair of SSBs, the cell is at an increased risk of these lesions being converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.

The Principle of Synthetic Lethality: A Therapeutic Strategy

The most profound therapeutic application of PARP inhibitors like this compound lies in the concept of synthetic lethality. This occurs when the combination of two genetic or molecular alterations leads to cell death, while either alteration alone is viable.

A classic example of synthetic lethality is observed in cancers with mutations in the BRCA1 or BRCA2 genes. These genes are critical for the homologous recombination (HR) pathway, a major mechanism for repairing DSBs. In BRCA-deficient cells, the HR pathway is compromised, and the cells become heavily reliant on other DNA repair mechanisms, including the PARP-mediated BER pathway, to maintain genomic integrity.

When these BRCA-deficient cells are treated with a PARP inhibitor such as this compound, the BER pathway is also inhibited. The accumulation of unrepaired SSBs leads to the formation of DSBs, which cannot be effectively repaired due to the underlying BRCA mutation. This overwhelming level of genomic instability triggers apoptosis and selective cell death in the cancer cells, while normal cells with functional BRCA genes are largely unaffected.

Figure 1: The mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancers.

Experimental Protocols for Characterization

The following protocols provide a framework for the in vitro and cellular characterization of this compound as a PARP inhibitor.

In Vitro PARP1 Inhibition Assay (Colorimetric)

This assay quantifies the PARP1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone proteins (H1 or mixed histones)

-

Biotinylated NAD+

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

96-well microplate (high-binding)

Procedure:

-

Coat the 96-well plate with histone proteins overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add serial dilutions of this compound to the wells.

-

Prepare the PARP1 reaction mix containing PARP1 enzyme, activated DNA, and NAD+ in assay buffer.

-

Add the reaction mix to the wells and incubate for 1 hour at room temperature.

-

Add a mixture of biotinylated NAD+ and continue the incubation for another hour.

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add TMB substrate and incubate until a blue color develops.

-

Add stop solution and read the absorbance at 450 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular PARP Inhibition Assay (Immunofluorescence)

This assay visualizes the inhibition of PARP activity in cells by detecting the levels of PAR.

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

This compound

-

DNA damaging agent (e.g., H2O2 or MMS)

-

Primary antibody against PAR

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Microscopy slides or imaging plates

Procedure:

-

Seed cells on slides or imaging plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with the primary anti-PAR antibody overnight at 4°C.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

-

Wash the cells and mount the slides.

-

Acquire images using a fluorescence microscope and quantify the PAR signal intensity.

Figure 2: A generalized workflow for the characterization of a PARP inhibitor.

Conclusion

This compound is a valuable research tool for studying the roles of PARP enzymes in cellular processes. Its mechanism of action as a competitive inhibitor of PARP1 and PARP2 provides a clear rationale for its use in inducing synthetic lethality in cancers with deficiencies in the homologous recombination pathway. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the biochemical and cellular effects of this and other PARP inhibitors. A thorough understanding of its mechanism of action is crucial for its potential development as a therapeutic agent and for the continued exploration of PARP biology.

References

-

Title: The PARP family: a new player in biology and therapy Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Potent and selective inhibitors of poly(ADP-ribose) polymerase (PARP) from a series of 2,3-dihydro-1H-isoindolin-1-ones and 1H-quinolin-2-ones Source: Journal of Medicinal Chemistry URL: [Link]

6-hydroxyisoquinolin-1(2H)-one derivatives discovery

An In-Depth Technical Guide to the Discovery of 6-Hydroxyisoquinolin-1(2H)-one Derivatives

Introduction

The isoquinolin-1(2H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] This heterocyclic system is a key component in molecules exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] The 6-hydroxy-substituted variant of this scaffold is of particular interest as the hydroxyl group can serve as a crucial hydrogen bond donor or acceptor, potentially enhancing interactions with biological targets.[3]

This guide provides a comprehensive technical overview of the discovery process for novel this compound derivatives, from synthetic strategy and biological evaluation to the elucidation of structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of new therapeutic agents, with a particular focus on the development of inhibitors for enzymes such as Poly(ADP-ribose) polymerase-1 (PARP-1) and compounds with anti-inflammatory activity.

The Rationale for Scaffold Selection: A Privileged Framework

The selection of a core scaffold is a critical decision in a drug discovery campaign. The isoquinolin-1(2H)-one framework is considered a privileged scaffold because it provides a rigid, bicyclic structure with multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[1] The inherent planarity of the aromatic system, combined with the lactam functionality, presents a unique three-dimensional arrangement of atoms that can effectively interact with the binding sites of various biological targets.

The strategic inclusion of a hydroxyl group at the C-6 position offers several advantages:

-

Enhanced Target Binding: The hydroxyl group can form key hydrogen bonds with amino acid residues in the active site of an enzyme or receptor, thereby increasing binding affinity and potency.

-

Modulation of Physicochemical Properties: The polar hydroxyl group can influence solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.

-

Synthetic Handle: The hydroxyl group can serve as a synthetic handle for further derivatization, allowing for the introduction of a wide range of functional groups to explore the chemical space around the core scaffold.

Synthetic Strategies: Building the Core and its Analogs

The construction of the this compound core and its derivatives can be achieved through various synthetic routes. A common and effective approach involves the cyclization of a suitably substituted phenylacetic acid derivative. The following protocol outlines a plausible and robust method adapted from established procedures for similar heterocyclic systems.

Experimental Protocol: Synthesis of this compound Core

This protocol is based on the principles of intramolecular cyclization reactions common in the synthesis of isoquinolinones.

Step 1: Synthesis of 2-(3-Hydroxyphenyl)acetic acid

-

Reaction Setup: To a solution of 3-hydroxyphenylacetonitrile (1.0 eq) in a mixture of ethanol and water (1:1), add sodium hydroxide (3.0 eq).

-

Reflux: Heat the reaction mixture to reflux for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-hydroxyphenyl)acetic acid.

Step 2: Synthesis of N-Formyl-2-(3-hydroxyphenyl)acetamide

-

Reaction Setup: Dissolve 2-(3-hydroxyphenyl)acetic acid (1.0 eq) in an excess of formamide (10 eq).

-

Heating: Heat the mixture at 160 °C for 4 hours.

-

Work-up: Cool the reaction to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain N-formyl-2-(3-hydroxyphenyl)acetamide.

Step 3: Bischler-Napieralski Cyclization to this compound

-

Reaction Setup: To a solution of N-formyl-2-(3-hydroxyphenyl)acetamide (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 3 hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the solution with aqueous sodium bicarbonate and extract with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

General Derivatization Strategies

With the core scaffold in hand, diversification can be achieved through various reactions:

-

N-Alkylation/Arylation: The nitrogen at the 2-position can be alkylated or arylated using a suitable alkyl or aryl halide in the presence of a base such as sodium hydride or potassium carbonate.

-

C-4 Functionalization: The C-4 position can be functionalized through methods such as direct alkylation or sulfenylation, often facilitated by Lewis acid catalysis.[4]

-

Hydroxyl Group Modification: The 6-hydroxy group can be converted to an ether or an ester to probe the effect of modifying this hydrogen-bonding moiety.

Caption: Synthetic workflow for this compound and its derivatives.

Biological Evaluation: Screening for Therapeutic Potential

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Based on the known activities of the broader isoquinolinone class, two primary areas of investigation are particularly promising: enzyme inhibition (specifically PARP-1) and anti-inflammatory effects.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Fluorometric)

This protocol is based on commercially available PARP-1 assay kits and is designed to quantify the inhibitory potential of test compounds.[1]

-

Reagent Preparation:

-

Prepare a PARP-1 enzyme solution in assay buffer.

-

Prepare a solution of activated DNA (provided in the kit) in assay buffer.

-

Prepare a solution of β-NAD⁺ (the PARP-1 substrate) in assay buffer.

-

Prepare a series of dilutions of the test compounds and a known PARP inhibitor (e.g., Olaparib) in assay buffer containing a low percentage of DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to all wells.

-

Add the test compounds or control inhibitor to the appropriate wells.

-

Add the PARP-1 enzyme and activated DNA solution to all wells except the negative control.

-

Initiate the reaction by adding the β-NAD⁺ solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding the developer reagent, which contains a nicotinamidase to convert the reaction product (nicotinamide) into a fluorescent product.

-

Incubate for an additional 15-30 minutes.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 6-hydroxyisoquinolin-1(2H)-one: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 6-hydroxyisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamentally reliant on a synergistic application of modern spectroscopic techniques. Herein, we present an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in established principles of spectroscopy and supported by comparative data from analogous structures.

The isoquinolin-1(2H)-one core is a prevalent scaffold in numerous biologically active natural products and synthetic compounds. The presence of a hydroxyl group at the C-6 position significantly influences the electronic environment of the molecule, making a thorough spectroscopic characterization essential for its unambiguous identification and for understanding its chemical reactivity. It is established that the tautomeric equilibrium for this class of compounds heavily favors the lactam form, isoquinolin-1(2H)-one, over its lactim tautomer, 1-hydroxyisoquinoline.[1]

Molecular Structure and Numbering

The systematic numbering of the this compound scaffold is critical for the accurate assignment of spectroscopic signals. The following diagram illustrates the IUPAC numbering convention for this molecule.

Caption: Predicted fragmentation pathway of this compound.

The fragmentation pattern will likely involve the loss of small, stable neutral molecules. A characteristic fragmentation for lactams is the loss of carbon monoxide (CO). [2][3]The isoquinoline ring system may also undergo fragmentation via the loss of hydrogen cyanide (HCN).

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

-

Conclusion

The comprehensive analysis of NMR, IR, and MS data provides a detailed spectroscopic profile of this compound. The predicted data, based on the known spectroscopic behavior of related compounds and fundamental principles, offers a robust framework for the identification and characterization of this important heterocyclic scaffold. The experimental protocols provided herein serve as a practical guide for researchers in the field.

References

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

-

Glushkov, V. A., & Shklyaev, Y. V. (2001). SYNTHESIS OF 1(2H)-ISOQUINOLONES. (REVIEW). Chemistry of Heterocyclic Compounds, 37(6), 663-689. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10284, 1(2H)-Isoquinolinone. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChemLite for C9H7NO2. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. Retrieved from [Link]

-

Wennemers, H., et al. (2008). Orthogonal dipolar interactions between amide carbonyl groups. Proceedings of the National Academy of Sciences, 105(45), 17318-17323. [Link]

Sources

Introduction: The Significance of the 6-Hydroxyisoquinolin-1(2H)-one Scaffold

An In-Depth Technical Guide to the Synthesis of 6-Hydroxyisoquinolin-1(2H)-one from 6-Methoxyisoquinoline

The isoquinolin-1(2H)-one framework is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its presence in pharmaceuticals highlights its importance as a pharmacophore. The specific introduction of a hydroxyl group at the 6-position can significantly modulate a molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which are critical for molecular recognition and binding affinity to biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, technically-grounded walkthrough for the synthesis of this compound, a valuable building block in medicinal chemistry, starting from the readily available precursor, 6-methoxyisoquinoline.

Overall Synthetic Strategy

The transformation of 6-methoxyisoquinoline into this compound is efficiently achieved through a two-stage process. This strategy involves an initial deprotection step followed by an oxidation of the heterocyclic ring.

-

O-Demethylation: The first stage focuses on the cleavage of the robust aryl methyl ether bond of 6-methoxyisoquinoline to unmask the phenolic hydroxyl group, yielding 6-hydroxyisoquinoline.

-

Oxidation to Lactam: The second stage involves the selective oxidation of the C1-position of the 6-hydroxyisoquinoline ring to introduce a carbonyl group, thereby forming the target lactam, this compound.

The following workflow diagram illustrates this overarching synthetic pathway.

Caption: Overall synthetic workflow from 6-methoxyisoquinoline.

Part 1: O-Demethylation of 6-Methoxyisoquinoline

Field-Proven Insights on Aryl Methyl Ether Cleavage

The demethylation of aryl methyl ethers is a fundamental transformation in organic synthesis, often employed in the final stages of natural product synthesis or in the preparation of pharmaceutical intermediates.[1] While the methyl ether is an excellent protecting group due to its stability under a wide range of conditions, its cleavage requires potent reagents.[1][2] Common methods involve strong Lewis acids like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or strong Brønsted acids such as hydrobromic acid (HBr).[2][3][4] Boron tribromide is frequently the reagent of choice due to its high reactivity and efficacy under relatively mild temperature conditions, typically starting at low temperatures to control its exothermic reaction with the substrate.[2]

Experimental Protocol: Demethylation via Boron Tribromide

This protocol details a reliable method for the O-demethylation of 6-methoxyisoquinoline using BBr₃.

Materials and Reagents:

-

6-Methoxyisoquinoline

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon inlet

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-methoxyisoquinoline (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to moderate the high reactivity of BBr₃ and prevent potential side reactions.

-

Reagent Addition: Add a 1.0 M solution of BBr₃ in DCM (approx. 1.2 - 1.5 eq) dropwise via a syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask to 0 °C in an ice bath. Cautiously and slowly add methanol to quench the excess BBr₃. This step is highly exothermic and will produce HBr gas; adequate ventilation is essential.

-

Work-up: Concentrate the mixture under reduced pressure. To the residue, add saturated aqueous NaHCO₃ solution to neutralize the acidic components. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a DCM/isopropanol mixture) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude 6-hydroxyisoquinoline can be purified by column chromatography on silica gel or by recrystallization.

Mechanistic Rationale: The Role of the Lewis Acid

The demethylation mechanism with BBr₃ is a classic example of a Lewis acid-mediated ether cleavage.

-

Lewis Acid Adduct Formation: The electron-deficient boron atom of BBr₃ acts as a strong Lewis acid, coordinating to the lone pair of electrons on the ether oxygen atom of 6-methoxyisoquinoline. This forms an oxonium ion-like complex, which activates the ether for cleavage.

-

Nucleophilic Attack: A bromide ion (Br⁻), liberated from the BBr₃, then acts as a nucleophile. It attacks the electrophilic methyl carbon in an Sₙ2 fashion.

-

Cleavage and Hydrolysis: This nucleophilic attack cleaves the carbon-oxygen bond, forming methyl bromide (a volatile gas) and a boron-oxygen intermediate. Subsequent work-up with water or methanol hydrolyzes this intermediate to yield the final product, 6-hydroxyisoquinoline.

The following diagram illustrates this mechanistic pathway.

Caption: Key stages of the rearrangement from N-oxide to isoquinolinone.

Data Presentation and Characterization

Successful synthesis requires rigorous characterization of the intermediates and the final product. The following table summarizes expected data for the key compounds in this synthetic sequence.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key ¹H NMR Signals (ppm, representative) |

| 6-Methoxyisoquinoline | C₁₀H₉NO | 159.19 | - | 9.1 (s, 1H), 8.4 (d, 1H), 7.5-7.8 (m, 3H), 7.1 (d, 1H), 3.9 (s, 3H) |

| 6-Hydroxyisoquinoline | C₉H₇NO | 145.16 | 80-95% | 9.8 (br s, 1H, OH), 9.0 (s, 1H), 8.3 (d, 1H), 7.4-7.7 (m, 3H), 7.0 (d, 1H) |

| This compound | C₉H₇NO₂ | 161.16 | 60-75% | 11.0 (br s, 1H, NH), 9.5 (br s, 1H, OH), 7.1-7.5 (m, 3H), 6.8-7.0 (m, 2H) |

Characterization Notes:

-

¹H NMR Spectroscopy: The disappearance of the methoxy singlet at ~3.9 ppm and the appearance of a broad phenolic singlet are key indicators of successful demethylation. In the final product, the appearance of a downfield NH proton signal and shifts in the aromatic protons confirm the formation of the isoquinolinone ring.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product at each stage, verifying the loss of a CH₂ group (14 Da) after demethylation and the gain of an oxygen atom (16 Da) after oxidation.

-

Infrared (IR) Spectroscopy: The formation of the final product will be marked by the appearance of a strong carbonyl (C=O) stretching band around 1650-1670 cm⁻¹, characteristic of a lactam.

Conclusion

The synthesis of this compound from 6-methoxyisoquinoline is a robust and reliable two-stage process that provides access to a highly valuable scaffold for drug discovery and development. The sequence, involving a BBr₃-mediated O-demethylation followed by an N-oxidation and subsequent rearrangement, utilizes well-understood and scalable reactions. This guide provides the necessary experimental details and mechanistic insights to empower researchers to confidently undertake this synthesis, facilitating further exploration of the chemical and biological potential of this important class of molecules.

References

- ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers.

- Green Chemistry. (2023, October 25). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. RSC Publishing. DOI:10.1039/D3GC02867D.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

- Preparation and Properties of Isoquinoline. (n.d.).

- ResearchGate. (n.d.). Synthesis of isoquinolines and isoquinoline N-oxides.

- Soni, A., Dutt, A., Sattigeri, V., & Cliffe, I. A. (n.d.). Efficient and Selective Demethylation of Heteroaryl Methyl Ethers in the Presence of Aryl Methyl Ethers. Taylor & Francis Online.

- GCW Gandhi Nagar Jammu. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.

- National Center for Biotechnology Information. (2025, June 5).

- ResearchGate. (2025, August 6). An efficient method for demethylation of aryl methyl ethers. Request PDF.

- Chae, J. (2008, April 13). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Semantic Scholar.

- Isoquinoline. (n.d.). Scanned document.

- ResearchGate. (n.d.). Proposed reaction mechanism for the synthesis of isoquinoline N‐oxide.

- Scribd. (n.d.). Quinoline and Isoquinoline Overview.

- ACS Publications. (2024, September 23). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters.

- ResearchGate. (2025, August 7). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride.

- National Center for Biotechnology Information. (n.d.). Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in Opium Poppy. PubMed Central.

- National Center for Biotechnology Information. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC.

- Chem-Station. (2024, January 15).

- BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.

-

PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

- International Journal of Scientific & Technology Research. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- BenchChem. (2025). (Trifluoromethyl)isoquinolin-1(2H)

- National Center for Biotechnology Information. (2023, April 4). Diastereoselective Synthesis of (–)

- PubMed. (n.d.). Purification and characterization of isoquinoline 1-oxidoreductase from Pseudomonas diminuta 7, a novel molybdenum-containing hydroxylase.

- Semantic Scholar. (2003, December 4).

- ResearchGate. (2025, August 9).

- National Center for Biotechnology Information. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (2025, October 15). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- National Center for Biotechnology Information. (2025, February 26).

Sources

- 1. researchgate.net [researchgate.net]

- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 6-Hydroxyisoquinolin-1(2H)-one: A Technical Guide to Target Identification and Validation

Foreword: The Isoquinolinone Scaffold - A Privileged Platform for Drug Discovery

The isoquinolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have demonstrated therapeutic potential across diverse areas including oncology, inflammation, and neurological disorders.[3][4][5][6] This guide focuses on a specific, yet relatively unexplored derivative, 6-hydroxyisoquinolin-1(2H)-one, and provides a comprehensive roadmap for researchers and drug development professionals to systematically identify and validate its potential therapeutic targets. By leveraging established principles of drug discovery and cutting-edge methodologies, we can unlock the therapeutic promise held within this molecule.

Foundational Understanding: What We Know About the Isoquinolinone Core

The isoquinolin-1(2H)-one structure is a bicyclic aromatic compound that offers a versatile template for chemical modification.[1] This structural versatility allows for the fine-tuning of physicochemical properties and biological activity. Several key therapeutic areas have emerged from the study of isoquinolinone derivatives:

-

Enzyme Inhibition: A prominent application of the isoquinolinone scaffold is in the development of enzyme inhibitors. Notably, derivatives have shown potent inhibitory activity against Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them attractive candidates for cancer therapy.[7][8][9][10][11]

-

Receptor Modulation: Isoquinolinone-based molecules have been developed as antagonists for various receptors, such as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), indicating their potential in treating inflammatory and allergic diseases.[12]

-

Modulation of Cellular Pathways: Research has shown that certain derivatives can up-regulate the expression of proteins like the ATP-binding cassette transporter A1 (ABCA1), suggesting a role in cholesterol metabolism and cardiovascular disease.[13]

-

Antimicrobial and Antifungal Activity: The isoquinolinone scaffold has also been explored for its potential in combating infectious diseases, with some derivatives exhibiting significant antifungal and antibacterial properties.[14]

Given this landscape, our investigation into this compound will be guided by the hypothesis that its 6-hydroxy substitution may confer novel or enhanced activity towards one or more of these established target classes, or potentially reveal entirely new biological interactions.

Strategic Roadmap for Target Identification

A multi-pronged approach is essential for a thorough and unbiased identification of the molecular targets of this compound. This strategy combines computational, biochemical, and cell-based methods to build a robust body of evidence.

Workflow for Target Identification of this compound

Caption: A multi-disciplinary workflow for the identification and validation of therapeutic targets for this compound.

In-Depth Methodologies and Experimental Protocols

In Silico and Computational Approaches

The initial phase of target identification involves computational methods to predict potential binding partners and guide subsequent experimental work.

-